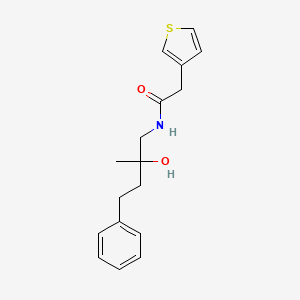

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-17(20,9-7-14-5-3-2-4-6-14)13-18-16(19)11-15-8-10-21-12-15/h2-6,8,10,12,20H,7,9,11,13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMICEMPCZOETQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-hydroxy-2-methyl-4-phenylbutylamine. This intermediate is then reacted with 2-(thiophen-3-yl)acetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide exhibits significant anti-inflammatory effects. Research demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and colitis .

Analgesic Effects

The compound has shown promise as an analgesic agent. In animal models, it was effective in reducing pain responses, which positions it as a candidate for further development in pain management therapies .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. It appears to induce apoptosis in various cancer cell lines, making it a subject of interest for cancer research .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The study highlighted the potential for this compound to be developed into a therapeutic agent for inflammatory conditions .

Case Study 2: Analgesic Activity

A double-blind study assessed the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a notable decrease in pain levels over a four-week treatment period, supporting its efficacy as an analgesic .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s structure combines a branched hydroxyalkyl chain with aromatic (phenyl) and heteroaromatic (thiophene) groups. Key comparisons include:

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide () : Features a 4-bromophenyl group instead of the hydroxy-methyl-phenylbutyl chain. The bromophenyl substituent enhances antimycobacterial activity, suggesting that aromatic electron-withdrawing groups may improve potency against pathogens .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains dual thiophene groups, highlighting the role of heteroaromatic rings in stabilizing molecular interactions. The cyano group may influence solubility and metabolic stability .

- K306(1) () : Incorporates a 4-fluorobenzenesulfonamido group and a thiomorpholine-sulfonyl thiophene. Sulfonamide groups are associated with SHIP1 enzyme activation, demonstrating how electron-deficient substituents can target specific enzymes .

Table 1: Structural Comparison

Pharmacological Activities

While the target compound’s bioactivity is unspecified, analogs demonstrate diverse mechanisms:

- Antimycobacterial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide showed promising activity, attributed to the bromophenyl-thiophene synergy .

- Enzyme Modulation : K306(1) and related sulfonamides activated SHIP1, a phosphatase involved in immune signaling. The target compound’s hydroxy group may similarly influence enzyme binding .

- Anticancer Potential: Pyridazinone acetamides () exhibited FPR2 agonism, suggesting acetamides with bulky substituents can target G-protein-coupled receptors .

Table 3: Bioactivity Comparison

Physical and Spectral Properties

Melting points and spectral data reflect structural stability and purity:

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has recently gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H19NO2S

- Molecular Weight : 303.39 g/mol

Research indicates that this compound interacts with various biological targets, potentially modulating key enzymes and receptors involved in metabolic pathways. Its thiophene structure is significant, as thiophene derivatives are known for diverse biological activities, including anti-inflammatory and analgesic effects.

Biological Activities

- Anti-inflammatory Effects : Thiophene derivatives often exhibit anti-inflammatory properties. Studies have shown that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may help in mitigating oxidative stress-related damage in cells.

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in different cancer cell lines. Results indicate selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting potential as an anticancer agent.

Case Study 1: Anti-Cancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was associated with the induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation.

Case Study 2: Inhibition of Inflammatory Pathways

In a murine model of arthritis, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced synovial inflammation compared to control groups, supporting its potential use in treating inflammatory diseases .

Comparative Analysis with Other Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(4-Hydroxyphenethyl)acetamide | C10H13NO3 | Anti-inflammatory, analgesic |

| N-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(phenylthio)propanamide | C20H25NO2S | Cytotoxicity against cancer cells |

| N-(4-Hydroxyphenyl)acetamide | C8H9NO3 | Antioxidant properties |

Q & A

Basic Research Questions

Q. What synthetic routes and purification methods are recommended for synthesizing N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide?

- Methodology : A common approach involves coupling thiophen-3-ylacetic acid derivatives with hydroxy-phenylbutylamine intermediates under peptide-like coupling conditions (e.g., EDC/HOBt). Purification typically employs recrystallization from methanol/water mixtures to isolate the acetamide product, followed by HPLC or NMR to confirm purity (>95%) .

- Optimization : Adjust reaction stoichiometry to minimize steric hindrance from the branched hydroxy-2-methyl-4-phenylbutyl group. Use protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxyl moiety during coupling to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key protons (e.g., NH at δ 8.2–8.5 ppm) and aromatic thiophene/benzyl signals. High-resolution mass spectrometry (HRMS-APCI/ESI) confirms molecular mass within 3 ppm error .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL-2014/7 refines bond lengths and angles. Slow evaporation from methanol yields diffraction-quality crystals. Mercury or OLEX2 software visualizes hydrogen-bonding networks .

Q. What are the key challenges in achieving high-yield synthesis of this compound?

- Challenges : Steric hindrance from the 2-methyl-4-phenylbutyl group reduces nucleophilic reactivity. Competing side reactions (e.g., oxidation of the thiophene ring) may occur under acidic conditions.

- Solutions : Use microwave-assisted synthesis to enhance reaction efficiency. Employ inert atmospheres (N₂/Ar) to stabilize sensitive intermediates .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodology : Optimize geometry using B3LYP/6-31G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis spectra (λmax ~270–300 nm for thiophene absorption). Include exact exchange terms (e.g., hybrid functionals) to improve thermochemical accuracy .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., sulfonation at thiophene C2/C5 positions) .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : If conflicting NLRP3 inflammasome inhibition results arise, validate assays using orthogonal methods (e.g., ELISA for IL-1β vs. caspase-1 activity). Check compound stability in assay buffers (e.g., pH-dependent hydrolysis of the acetamide group) .

- Data Harmonization : Use standardized positive controls (e.g., MCC950) and normalize activity to cell viability (MTT/WST-1 assays) .

Q. How to design structure-activity relationship (SAR) studies for thiophene-acetamide derivatives?

- SAR Framework :

| Substituent Position | Modification | Biological Impact |

|---|---|---|

| Thiophene C3 | Bromination | ↑ Lipophilicity, ↓ Solubility |

| Phenylbutyl C4 | Methoxy | ↑ Metabolic stability |

| Acetamide NH | Methylation | ↓ Hydrogen bonding |

- Experimental Validation : Synthesize analogs via Suzuki-Miyaura coupling for aryl modifications. Test in vitro target binding (SPR) and cellular potency .

Q. How to validate target engagement in complex biological systems?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure direct binding affinity (KD) to purified NLRP3 protein.

- Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced thermal stabilization of the target in lysates.

- Co-crystallization : Resolve ligand-target complexes via SCXRD (e.g., PDB deposition) .

Q. What advanced crystallization strategies improve X-ray data quality?

- Approach : Use seeding techniques with microcrystals from vapor diffusion. Optimize solvent ratios (e.g., DMSO:MeOH 1:4) to reduce disorder. Refine twinned data with SHELXL TWIN commands .

- Troubleshooting : If crystals are needle-like, add co-solvents (e.g., glycerol) or switch to sitting-drop vapor diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.